2-(4-Bromophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Bromophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biofuel Research
2-Methylpropan-1-ol (isobutanol), a compound closely related to 2-(4-Bromophenyl)-2-methylpropan-1-ol, has been extensively studied for its application in biofuel research. It is considered a leading biofuel candidate due to its desirable properties as a gasoline additive. Research has focused on enhancing its anti-knock characteristics, making it a potential replacement for traditional fossil fuels. Studies have explored biofuels produced from microorganism metabolism, demonstrating that compounds like isobutanol can significantly improve the anti-knock properties of gasoline in spark ignition engines (Mack et al., 2014). Additionally, engineered enzymes have been developed to facilitate the production of isobutanol under anaerobic conditions, thus improving its yield and economic viability (Bastian et al., 2011).
Chemical Synthesis and Catalysis
In chemical synthesis, compounds similar to this compound have been utilized in various catalytic processes. For instance, hydrocarbonylation of prop-2-en-1-ol, a reaction catalyzed by rhodium triethylphosphine complexes, produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction is significant in the formation of different alcohol-based compounds used in various industrial applications (Simpson et al., 1996).
Material Science and Photocatalysis
The derivatives of 2-methylpropan-1-ol are being explored in material science, particularly in the study of nonlinear optical (NLO) properties. These studies are crucial for developing materials with potential applications in photonics and telecommunication. For example, the synthesis and analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol have been conducted, providing insights into its optical properties and potential applications in advanced material science (Praveenkumar et al., 2021).
Atmospheric Chemistry
Research in atmospheric chemistry has examined the degradation and reaction products of compounds related to this compound. Studies on 2-methyl-3-buten-2-ol, for instance, have investigated its photolysis and reaction with OH radicals in the atmosphere. This research is vital for understanding the role of these compounds in atmospheric processes, including ozone formation and the generation of secondary organic aerosols (Carrasco et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZLLZSLJJFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297658 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-37-8 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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